molecular formula C8H13NO B2710254 (5S)-5-Cyclobutylpyrrolidin-2-one CAS No. 2377004-57-2

(5S)-5-Cyclobutylpyrrolidin-2-one

Cat. No. B2710254
CAS RN: 2377004-57-2
M. Wt: 139.198
InChI Key: MVPPRINOJPLZQV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-Cyclobutylpyrrolidin-2-one, also known as CPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPP is a cyclic derivative of the amino acid proline and has a unique structure that makes it an attractive molecule for research purposes.

Scientific Research Applications

Organic Synthesis and Chemical Applications

  • The synthesis of 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles incorporates a 5-hydroxylactam fragment, demonstrating its utility as an intermediate in organic synthesis. This process highlights the structural diversity achievable through reactions involving pyrrolidin-2-one derivatives (Fedoseev et al., 2015).

Pharmacological Research

  • Novel dispiropyrrolidines synthesized through 1,3-dipolar cycloaddition reactions exhibited antidiabetic activity, showcasing the potential therapeutic applications of pyrrolidin-2-one derivatives in treating diabetes (Murugan et al., 2009).

Catalysis and Ligand Design

  • The development of N-dialkylamino-N‘-alkylimidazol-2-ylidenes using a pyrrolidine derivative as a precursor demonstrates its application in the synthesis of novel ligands for catalysis, further indicating the compound's versatility in facilitating complex chemical transformations (Ros et al., 2006).

Antimicrobial and Cytotoxic Activities

  • The antimycobacterial activity of highly functionalized dispiropyrrolidines against M. tuberculosis, along with their mechanism of action elucidated through molecular docking studies, illustrates the bioactive potential of pyrrolidin-2-one derivatives in addressing infectious diseases (Wei et al., 2014).

Drug Discovery and Development

  • The discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, which includes pyrrolidine-based inhibitors in its structure, highlights the significance of pyrrolidin-2-one derivatives in the development of highly potent and selective antiviral therapies (DeGoey et al., 2014).

Material Science and Biocompatible Probes

  • Ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP) demonstrate the application of pyrrolidin-2-one derivatives in creating water-soluble and electrochemically active probes for biomolecules, indicating their utility in biosensing and materials science (Baldoli et al., 2007).

properties

IUPAC Name

(5S)-5-cyclobutylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-4-7(9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPRINOJPLZQV-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-Cyclobutylpyrrolidin-2-one

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